Propanenitrile, 3-((2-(acetyloxy)ethyl)phenylamino)-, monoacetate is a chemical compound with the molecular formula C₁₅H₂₀N₂O₄. It is characterized by the presence of a propanenitrile group and an acetyloxyethylphenylamino moiety. The compound is often used in pharmaceutical applications due to its potential biological activity and unique structural properties. Its CAS Registry Number is 71487-10-0, and it has been noted for its relevance in various chemical and biological studies .
The chemical reactivity of propanenitrile compounds generally involves nucleophilic substitutions and acylation reactions. In the case of propanenitrile, 3-((2-(acetyloxy)ethyl)phenylamino)-, monoacetate, potential reactions could include:
These reactions are influenced by the compound's functional groups, which dictate its reactivity in synthetic pathways .
The synthesis of propanenitrile, 3-((2-(acetyloxy)ethyl)phenylamino)-, monoacetate can be approached through several methods:
Each method varies in terms of yield and purity, necessitating careful optimization during laboratory synthesis .
Propanenitrile, 3-((2-(acetyloxy)ethyl)phenylamino)-, monoacetate finds utility in several fields:
Interaction studies involving propanenitrile, 3-((2-(acetyloxy)ethyl)phenylamino)-, monoacetate focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary data suggest that:
Further studies are necessary to elucidate these interactions and their implications for therapeutic applications .
Several compounds share structural similarities with propanenitrile, 3-((2-(acetyloxy)ethyl)phenylamino)-, monoacetate. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Acetanilide | 500-03-2 | Simple acetanilide structure; analgesic properties |
| N,N-Diethyl-m-toluamide | 134-62-3 | Known insect repellent; structurally related through amine functionality |
| Phenacetin | 62-44-2 | Analgesic and antipyretic effects; shares acetyl group |
Propanenitrile, 3-((2-(acetyloxy)ethyl)phenylamino)-, monoacetate is unique due to its specific combination of functional groups that confer distinct reactivity and biological activity compared to these similar compounds. Its nitrile functionality combined with an acetyloxy group offers unique pathways for chemical transformations and interactions not typically found in simpler analogs .
The introduction of nitrile groups into organic frameworks often relies on nucleophilic substitution reactions. For propanenitrile derivatives, halogenoalkanes serve as electrophilic precursors, reacting with cyanide ions (CN⁻) under reflux conditions in ethanol. This solvent choice is critical, as aqueous environments favor hydroxide ion competition, leading to alcohol byproducts instead of nitriles. For example, 1-bromopropane reacts with potassium cyanide in ethanol to yield butanenitrile via an SN2 mechanism, where the cyanide ion directly displaces bromide at the primary carbon.
The SN2 pathway’s bimolecular nature necessitates a polar aprotic solvent to stabilize the transition state without solvolysis. Ethanol, while protic, achieves this balance by limiting water content, thereby prioritizing cyanide nucleophilicity. This mechanistic insight is pivotal for synthesizing 3-(phenylamino)propanenitrile intermediates, where a halogenated propane derivative undergoes substitution with an aniline-containing nucleophile.
Table 1: Comparison of Solvent Effects on Nitrile Formation
| Solvent | Dielectric Constant | Reaction Yield (%) | Dominant Mechanism |
|---|---|---|---|
| Ethanol | 24.3 | 85 | SN2 |
| Water | 80.1 | <10 | Hydrolysis |
| Diethyl Ether | 4.3 | 72 | SN2 |
Condensation reactions enable the formation of acetate esters by coupling carboxylic acids or anhydrides with alcohols. In the target compound, the 2-(acetyloxy)ethyl group arises from acetic anhydride’s reaction with a bromoethanol intermediate. This stepwise process involves:
Crucially, sulfuric acid catalysis accelerates proton transfer steps, while toluene facilitates azeotropic water removal, shifting equilibrium toward esterification. For instance, reacting bromoethanol with acetic anhydride in toluene under reflux yields 2-bromoethyl acetate with 73.4% efficiency. This methodology is adaptable to phenylamino-propanenitrile systems, where the ethyl group’s hydroxyl is acetylated post-substitution.
Triethylamine (TEA) serves dual roles in acetylation: neutralizing acidic byproducts (e.g., HBr) and activating carbonyl electrophiles. In the synthesis of 3-(phenylamino)propanenitrile, TEA enhances reaction kinetics by deprotonating the aniline nitrogen, increasing its nucleophilicity toward cyanoethylation. For monoacetate derivatives, TEA ensures selective acetylation of the primary alcohol over secondary amines, preventing over-acylation.
Mechanistic Role of TEA:
In a representative procedure, adding TEA to a mixture of 3-(phenylamino)propanenitrile and acetic anhydride in diethyl ether yields the monoacetate derivative without diacetylation. The steric bulk of TEA further discourages multiple acetylation events by hindering access to secondary reaction sites.
Diethyl ether’s low polarity (dielectric constant = 4.3) profoundly influences reaction outcomes. Unlike ethanol, it poorly stabilizes ionic intermediates, favoring SN2 mechanisms with early transition states. This property is advantageous for nitrile functionalization, as it reduces solvolysis and enhances nucleophile accessibility.
In acetylation reactions, diethyl ether’s immiscibility with water simplifies product isolation. For example, after TEA-mediated acetylation, the reaction mixture is extracted with ethyl acetate, and the solvent is evaporated under reduced pressure to yield crystalline product. Additionally, diethyl ether’s low boiling point (34.6°C) allows gentle distillation of excess reagents, preserving thermally labile nitrile and acetate groups.
Table 2: Solvent Impact on Acetylation Efficiency
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Diethyl Ether | 34.6 | 78 | 95 |
| Toluene | 110.6 | 82 | 89 |
| Ethanol | 78.4 | 65 | 91 |
The electronic structure of Propanenitrile, 3-((2-(acetyloxy)ethyl)phenylamino)-, monoacetate has been comprehensively characterized through advanced density functional theory calculations. The molecular formula C₁₅H₂₀N₂O₄ with a molecular weight of 292.33 g/mol represents a complex multifunctional compound exhibiting distinctive electronic properties arising from the interplay between nitrile, acetate, and aromatic functionalities [1] [2] [3].
The ground state electronic configuration corresponds to a closed-shell singlet state with ¹A symmetry under the C₁ point group, reflecting the absence of molecular symmetry elements due to the asymmetric substitution pattern [1] [4]. Quantum mechanical calculations performed using the B3LYP hybrid functional with 6-31G(d,p) and 6-311G(d,p) basis sets reveal fundamental electronic parameters critical for understanding molecular reactivity and intermolecular interactions [5] [6] [7].
Table 1: Fundamental Quantum Mechanical Parameters
| Parameter | Value | Method/Basis Set |
|---|---|---|
| Molecular Formula (Monoacetate) | C₁₅H₂₀N₂O₄ | DFT/B3LYP |
| Electronic Configuration | ¹A (Closed Shell) | DFT/6-31G(d,p) |
| Ground State Multiplicity | 1 (Singlet) | DFT/6-31G(d,p) |
| HOMO Energy (eV) | -6.2 to -6.8 | DFT/6-311G(d,p) |
| LUMO Energy (eV) | -0.5 to -1.2 | DFT/6-311G(d,p) |
| HOMO-LUMO Gap (eV) | 5.0 to 6.3 | DFT/6-311G(d,p) |
| Dipole Moment (Debye) | 3.8 to 4.6 | DFT/6-311+G(d,p) |
The charge distribution analysis reveals significant intramolecular charge transfer phenomena that govern the compound's electronic behavior and chemical reactivity. Natural population analysis demonstrates substantial electron redistribution upon formation of the acetate derivative, with the nitrile nitrogen exhibiting enhanced π-acceptor character through charge delocalization from neighboring electron-rich centers [6] [8] [9].
Table 2: DFT Charge Transfer Analysis
| Atomic Center | Natural Charge (e) | Charge Transfer (e) | Electronic Effect |
|---|---|---|---|
| Nitrogen (Nitrile) | -0.42 to -0.48 | +0.15 to +0.22 | π-Acceptor |
| Carbon (Nitrile) | +0.28 to +0.35 | -0.08 to -0.15 | Electrophilic Center |
| Nitrogen (Amine) | -0.68 to -0.75 | +0.25 to +0.32 | σ-Donor |
| Carbon (Acetyl) | +0.72 to +0.78 | -0.35 to -0.42 | Electrophilic Center |
| Oxygen (Acetyl) | -0.58 to -0.65 | +0.18 to +0.25 | π-Donor/Acceptor |
The nitrile group functions as a powerful electron-withdrawing unit, manifesting through the positive charge transfer of +0.15 to +0.22 electrons toward the nitrogen center [6] [7]. This electronic polarization enhances the electrophilic character of the adjacent carbon atom, creating a reactive site for nucleophilic attack. Simultaneously, the acetyl carbonyl carbon displays pronounced electrophilic character with charge transfer values of -0.35 to -0.42 electrons, indicating significant electron depletion and enhanced reactivity toward nucleophiles [5] [10] [9].
The phenyl ring system exhibits moderate electron density modulation, with charge transfer variations of +0.02 to +0.08 electrons, demonstrating the π-conjugated system's role in stabilizing charge distribution through resonance effects [11] [12]. The amine nitrogen functions as a strong σ-donor, contributing +0.25 to +0.32 electrons to the overall electronic structure, thereby influencing the compound's basicity and hydrogen bonding capabilities [6] [7].
The frontier molecular orbital analysis provides critical insights into the electronic structure and reactivity patterns of the nitrile-acetate system. The highest occupied molecular orbital (HOMO) at -6.45 ± 0.25 eV exhibits predominantly π(Phenyl) + n(N) character, indicating strong mixing between the aromatic π-system and the nitrogen lone pair electrons [8] [13] [14].
Table 3: Molecular Orbital Characteristics
| Orbital | Energy (eV) | Primary Character | Localization | Symmetry |
|---|---|---|---|---|
| HOMO | -6.45 ± 0.25 | π(Phenyl) + n(N) | Phenyl Ring + Amine N | A |
| HOMO-1 | -7.12 ± 0.18 | π(C≡N) | Nitrile Group | A |
| HOMO-2 | -8.35 ± 0.32 | π(Acetate) | Acetate Moiety | A |
| LUMO | -0.85 ± 0.20 | π*(C≡N) | Nitrile Group | A |
| LUMO+1 | +0.42 ± 0.15 | π*(Phenyl) | Phenyl Ring | A |
| LUMO+2 | +1.28 ± 0.25 | π*(Acetate) | Acetate Moiety | A |
The HOMO-1 orbital at -7.12 ± 0.18 eV is primarily localized on the nitrile π-system, representing the occupied bonding combination of carbon and nitrogen 2p orbitals [14] [15]. This orbital plays a crucial role in determining the compound's nucleophilic reactivity, as electron donation typically occurs from this high-energy occupied level.
The lowest unoccupied molecular orbital (LUMO) at -0.85 ± 0.20 eV corresponds to the π*(C≡N) antibonding orbital, making it the primary acceptor site for incoming electrons during nucleophilic attack or coordination reactions [8] [13] [14]. The relatively low-lying LUMO energy indicates enhanced electrophilicity compared to simple nitrile compounds, attributed to the electron-withdrawing effects of the acetate and aromatic substituents.
The HOMO-LUMO energy gap of 5.0 to 6.3 eV suggests moderate chemical hardness and kinetic stability, consistent with the compound's potential utility as a stable synthetic intermediate [6] [13]. The orbital energy distribution reveals three distinct electronic manifolds: the phenyl-amine π-system (HOMO region), the nitrile π/π* orbitals (HOMO-1/LUMO), and the acetate π-system (HOMO-2/LUMO+2), indicating minimal orbital mixing between these functional groups.
The π-π* gap specific to the nitrile functionality spans approximately 6.27 eV, characteristic of the strong triple bond character and consistent with reported values for substituted nitriles [7] [13]. The spatial separation of frontier orbitals across different molecular regions enables selective reactivity control through appropriate choice of reaction conditions and reagents.
Comprehensive molecular docking studies have been conducted to evaluate the biological target compatibility of Propanenitrile, 3-((2-(acetyloxy)ethyl)phenylamino)-, monoacetate across multiple protein families. The computational screening employed AutoDock Vina, Glide, and GOLD docking protocols against a diverse panel of therapeutically relevant protein targets [16] [17] [18].
The docking simulations reveal significant binding affinities across multiple protein targets, with calculated binding energies ranging from -5.9 to -8.1 kcal/mol, indicating favorable intermolecular interactions and potential biological activity [16] [17] [19]. The most promising interactions were observed with Cytochrome P450 2D6 (binding affinity: -8.1 ± 0.5 kcal/mol), Monoamine Oxidase A (-7.8 ± 0.4 kcal/mol), and β-Tubulin (-7.5 ± 0.4 kcal/mol) [16] [17].
Table 4: Protein Docking Results and Binding Site Analysis
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interactions | Binding Site Volume (Ų) |
|---|---|---|---|---|
| Acetylcholinesterase | 1ACJ | -7.2 ± 0.4 | π-π Stacking, H-bonds | 485 ± 25 |
| Butyrylcholinesterase | 1P0I | -6.8 ± 0.3 | Hydrophobic, H-bonds | 520 ± 30 |
| Cytochrome P450 2D6 | 2F9Q | -8.1 ± 0.5 | π-π, Hydrophobic | 380 ± 20 |
| Human Serum Albumin | 1AO6 | -5.9 ± 0.3 | Hydrophobic Pocket | 650 ± 40 |
| β-Tubulin | 1SA0 | -7.5 ± 0.4 | π-π, Van der Waals | 420 ± 25 |
| DNA Polymerase | 1KLN | -6.4 ± 0.3 | H-bonds, Electrostatic | 360 ± 18 |
| Carbonic Anhydrase II | 2CBA | -6.1 ± 0.2 | Coordination, H-bonds | 280 ± 15 |
| Monoamine Oxidase A | 2Z5X | -7.8 ± 0.4 | π-π, Hydrophobic | 450 ± 28 |
The nitrile functionality demonstrates exceptional compatibility with protein binding sites containing aromatic residues (Phe, Tyr, Trp) through π-π stacking interactions and hydrogen bonding with backbone carbonyls and side chain heteroatoms [20] [21] [22]. The acetate moiety contributes additional stabilization through hydrogen bonding networks with serine, threonine, and tyrosine residues, while the phenyl ring engages in hydrophobic interactions within nonpolar binding pockets [23] [20] [21].
Cytochrome P450 2D6 exhibits the highest binding affinity due to optimal complementarity between the compound's electronic structure and the enzyme's active site architecture. The nitrile group forms critical interactions with Phe120 and Phe483 through π-π stacking, while the acetate carbonyl establishes hydrogen bonds with Ser304 and Thr309 [16] [17]. The binding site volume of 380 ± 20 Ų provides excellent steric complementarity for the extended molecular framework.
Monoamine Oxidase A represents another high-affinity target, with the compound occupying the substrate binding cavity through extensive hydrophobic contacts and π-π interactions with the flavin cofactor. The amine nitrogen demonstrates potential for covalent modification of the enzyme through formation of an imine linkage with the oxidized flavin intermediate [20] [24] [22].
Pharmacophore analysis reveals distinct structural features essential for protein recognition and binding affinity optimization. The five-point pharmacophore model encompasses: (1) hydrophobic center (phenyl ring), (2) hydrogen bond acceptor (nitrile nitrogen), (3) hydrogen bond acceptor (acetate oxygen), (4) aromatic ring feature (phenyl), and (5) hydrogen bond donor/acceptor (amine nitrogen) [25] [26] [27].
The nitrile group functions as a critical pharmacophore element, serving simultaneously as a hydrogen bond acceptor and π-electron density modulator. Structure-activity relationship analysis indicates that electron-withdrawing substituents on the phenyl ring enhance binding affinity through increased π-π interaction strength and electrostatic complementarity with protein binding sites [25] [20] [21].
The acetate moiety provides essential directionality and conformational constraint, positioning the compound optimally within protein binding cavities. Replacement of the acetate with alternative ester groups (propionate, butyrate) results in decreased binding affinity (2-3 kcal/mol reduction), indicating specific geometric requirements for optimal protein-ligand interactions [23] [24] [28].
Hydrophobic mapping reveals that the propyl linker occupies a critical spacer role, maintaining optimal distance between the phenyl and nitrile pharmacophore elements. Modification of the linker length significantly impacts binding geometry, with two-carbon and four-carbon analogues showing reduced affinity across multiple protein targets [25] [21] [28].
The amine nitrogen demonstrates pH-dependent binding behavior, with protonated forms exhibiting enhanced electrostatic interactions with negatively charged protein residues (Asp, Glu). The pKa of the amine group (8.2 ± 0.3) ensures partial protonation under physiological conditions, contributing to selectivity and binding affinity optimization [20] [21] [22].